molecular formula C6H6FN B1584630 4-(Fluoromethyl)pyridine CAS No. 82878-59-9

4-(Fluoromethyl)pyridine

Cat. No. B1584630
CAS RN: 82878-59-9
M. Wt: 111.12 g/mol
InChI Key: PXJHVEMRKKQTNS-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)pyridine is a chemical compound with the molecular formula C6H6FN and a molecular weight of 111.12 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a subject of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of this compound from 4-Methylpyridine has been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H6FN . This structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a fluoromethyl group attached to the pyridine ring .


Chemical Reactions Analysis

This compound and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.12 . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facilitating Synthesis of Heterocycles : 4-(Fluoromethyl)pyridine derivatives play a crucial role in synthesizing diverse heterocycles. Rodinovskaya et al. (2008) demonstrated the synthesis of various substituted 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones, which are instrumental in producing annulated heterocycles like thienopyridines and pyrimidines (Rodinovskaya et al., 2008).

Applications in Fluorescence and Imaging

  • Fluorescence Properties in Lanthanide Complexes : Research by Rui (2006) on pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine, showed their utility in creating Tb(III) and Eu(III) complexes with distinctive fluorescence properties. These properties are influenced by factors like the pH value of solutions and the dipole moment of solvent molecules (Rui, 2006).

  • Enhancing Fluorescence in Imaging Applications : Alexandropoulos et al. (2011) used 2-(hydroxymethyl)pyridine, a derivative of this compound, in lanthanide clusters. These clusters displayed both magnetic and optical properties, with applications in photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).

Electrochemical Applications

  • Electrochemical Fluorination : Fang et al. (2004) described the electrochemical fluorination of pyridine, leading to the synthesis of 4-fluoropyridine. This process is significant for integrating fluorine atoms into organic molecules, which can notably alter their chemical and physical properties (Fang et al., 2004).

Polymer and Material Science

  • High Glass Transition and Thermal Stability in Polyimides : Wang et al. (2008) synthesized a diamine monomer containing pyridine and triphenylamine groups, leading to the creation of novel polyimides with high thermal stability and glass transition temperatures. These materials could be used in various applications requiring thermal resilience and stability (Wang et al., 2008).

  • Developing Fluorescent Chemosensors : The study by Maity et al. (2018) utilized a pyrrolo[3,4-c]pyridine-based fluorophore as a chemosensor for Fe3+/Fe2+ cations. This application is significant in the field of bioimaging, particularly for tracking iron ions in living cells (Maity et al., 2018).

Safety and Hazards

Safety measures for handling 4-(Fluoromethyl)pyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The demand for 4-(Fluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for this compound and its derivatives is a promising area of future research .

Mechanism of Action

is a chemical compound with the molecular formula C6H6FN . It’s a type of fluorinated pyridine, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluoromethyl group (a carbon atom bonded to three hydrogen atoms and one fluorine atom).

Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms can enhance the biological activity of these compounds, as fluorine is a strong electron-withdrawing group that can influence the electronic properties of the molecule .

In terms of its mode of action, 4-(Fluoromethyl)pyridine could potentially participate in various chemical reactions. For example, it might be used in Suzuki-Miyaura coupling, a type of reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .

properties

IUPAC Name

4-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHVEMRKKQTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349067
Record name 4-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82878-59-9
Record name 4-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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